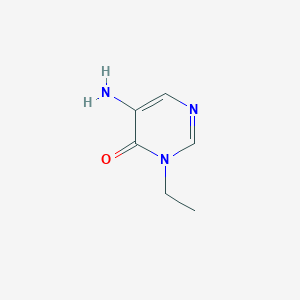

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-ethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-8-3-5(7)6(9)10/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQNKPVPRIMWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Executive Summary & Chemical Context

This guide details the structural analysis of This compound (also chemically described as 5-amino-3-ethylpyrimidin-4(3H)-one). This molecule represents a critical scaffold in medicinal chemistry, serving as a "tautomerically locked" precursor for fused heterocycles such as pteridines and purines.[1]

Chemical Identity:

-

IUPAC Name: 5-Amino-3-ethylpyrimidin-4(3H)-one[1]

-

Molecular Formula:

-

Molecular Weight: 151.17 g/mol

-

Key Structural Feature: The

-ethyl substituent prevents the lactam-lactim tautomerism typical of unsubstituted pyrimidinones, locking the molecule in the 4-oxo (keto) form.

Research Significance: Unlike unsubstituted 5-aminopyrimidines, the 3-ethyl analog exhibits distinct solubility and electronic properties due to the disruption of the intermolecular hydrogen bonding network at the N3 position. It is a vital intermediate for synthesizing kinase inhibitors where specific solvation profiles are required.

Synthesis & Impurity Profile (Contextual Grounding)

To accurately analyze the compound, one must understand its genesis.[1] The primary synthetic route involves the cyclization of

Common Impurities to Target:

-

Regioisomers:

-ethyl isomers (kinetic vs. thermodynamic control). -

Oxidation Byproducts: 5-nitropyrimidine intermediates (incomplete reduction).[1]

-

Hydrolysis Products: Ring-opened formyl-amino species.

Spectroscopic Characterization Protocols

This section details the self-validating analytical protocols required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Logic:

The

Predicted Chemical Shifts (DMSO-

| Position | Type | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| N3-CH2 | Aliphatic | 3.95 – 4.05 | Quartet ( | 2H | Deshielded by adjacent amide Nitrogen.[1] |

| CH3 | Aliphatic | 1.25 – 1.35 | Triplet ( | 3H | Terminal methyl group.[1] |

| C2-H | Aromatic | 8.10 – 8.25 | Singlet | 1H | Highly deshielded; located between two nitrogens. |

| C6-H | Aromatic | 7.40 – 7.50 | Singlet | 1H | Ortho to the amino group; slightly shielded relative to C2. |

| NH2 | Amine | 4.80 – 5.20 | Broad Singlet | 2H | Exchangeable; broadness indicates H-bonding. |

Critical Validation Step:

-

NOE (Nuclear Overhauser Effect): Irradiate the

-methylene quartet (4.0 ppm).[1] You must observe an enhancement of the C2-H singlet. If enhancement is observed at C6-H only or neither, the ethyl group may be misassigned to

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode)

Rationale: Soft ionization is preferred to observe the molecular ion

-

Parent Ion:

152.18 -

Fragmentation Pattern (MS/MS):

-

124: Loss of ethylene (

- 96: Subsequent loss of CO (-28 Da) from the pyrimidone core.

-

124: Loss of ethylene (

Infrared Spectroscopy (FT-IR)

Diagnostic Bands:

-

1660–1690 cm⁻¹: Strong

stretch (Amide I).[1] The frequency is lower than typical ketones due to resonance with the ring nitrogens. -

3300–3450 cm⁻¹: Doublet peaks corresponding to primary amine (

) symmetric and asymmetric stretching.[1]

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure of this compound, ensuring no isomeric confusion occurs.

Figure 1: Decision-matrix for structural confirmation, prioritizing regioisomeric differentiation via NOE.

Detailed Experimental Protocol

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Eliminate concentration-dependent shifts in labile protons.

-

Solvent Choice: Use DMSO-

(99.9% D) rather than -

Concentration: Dissolve 5–8 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Set relaxation delay (

) to -

Crucial: Run a

shake. Add 1 drop of

-

Protocol 2: HPLC Purity Method

Objective: Separate the N3-ethyl product from potential N1-ethyl byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (buffer).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic max) and 280 nm.[1]

-

Retention Logic: The 5-amino-3-ethyl isomer is generally less polar than the unsubstituted parent but may elute close to the N1-isomer. Integration of the main peak must exceed 98% area.

References

-

Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine tautomerism and synthesis).

-

PubChem Compound Summary. (2023). 5-Aminopyrimidin-4(3H)-one. National Center for Biotechnology Information. Link

-

Hassan, A. S., et al. (2014).[1] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica.[2][3] Link (Provides spectral analogs for N-substituted aminopyrimidines).[1][3]

-

Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for theoretical NMR shift calculations of heterocycles).

-

Nilsson, J., & Overman, L. E. (2006).[1][4][5] A General Biginelli-Based Method for Preparing 2-Imino-5-carboxy-3,4-dihydropyrimidines. Journal of Organic Chemistry. Link (Context for dihydropyrimidine nomenclature and synthesis).[1]

Sources

- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

Technical Guide: Biological Activity of 5-Amino-Substituted Dihydropyrimidinones

Executive Summary

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, often synthesized via the Biginelli reaction, represents a "privileged structure" in medicinal chemistry.[1] While the classical Biginelli products (e.g., Monastrol) typically feature a C5-ester functionality, recent optimization campaigns have shifted focus to 5-amino-substituted derivatives.

In this context, "5-amino-substituted" primarily refers to 5-carboxamides (C5-CONHR) and 5-amino-functionalized side chains (e.g., via Curtius rearrangement or C5-aminomethylation). These modifications are critical for overcoming the poor aqueous solubility and metabolic instability associated with simple esters. This guide details the structural rationale, biological profiling (specifically Eg5 inhibition), and validated protocols for this emerging subclass.

Structural Perspective & SAR Analysis

The biological activity of DHPMs is tightly regulated by the C5 substituent. The transition from a C5-ester to a C5-amino/amide moiety alters the hydrogen bond donor/acceptor profile and steric bulk, significantly impacting target binding affinity.

The "5-Amino" Definition in DHPMs

Direct attachment of an amino group to the C5 olefinic carbon (5-amino-DHPM) results in an enamine system, which is often tautomerically unstable. Therefore, "5-amino-substituted" in drug design refers to:

-

5-Carboxamides: Replacement of the ester alkoxy group with an amine (

), creating a stable amide. -

5-Aminomethyl Derivatives: Introduction of a methylene spacer (

). -

5-Ureido/Amino Derivatives: Accessed via Curtius rearrangement of C5-carboxylic acids.

SAR Implications

-

Eg5 Inhibition: The C5-substituent directs the molecule into the allosteric pocket of the Kinesin Spindle Protein (Eg5). Bulky hydrophobic amides (e.g., benzylamides) at C5 often enhance potency compared to small esters (Monastrol) by engaging an additional hydrophobic sub-pocket (Tyr211 interaction).

-

Solubility: 5-Carboxamides generally possess better solubility profiles and lower lipophilicity (LogP) than their ester counterparts, improving bioavailability.

Primary Biological Activity: Anticancer (Eg5 Inhibition)[2]

The most validated application of 5-amino-substituted DHPMs is the inhibition of Eg5 (Kinesin-5) , a motor protein essential for bipolar spindle formation during mitosis.

Mechanism of Action

Unlike taxanes or vinca alkaloids that target tubulin directly (causing neuropathy), Eg5 inhibitors arrest cells in mitosis (prometaphase) with monoastral spindles, leading to apoptosis without disrupting interphase microtubules.

-

Binding Site: Allosteric site formed by helix

2/loop L5 and helix -

Effect: The inhibitor locks the motor domain in an ADP-bound state, preventing the force-generation stroke required for centrosome separation.

Key Derivatives[3]

-

Monastrol (Parent): C5-ethyl ester. IC50

14 µM. Weak potency. -

Enastron: C5-amide derivative. Improved potency.

-

Dimethylenastron: C5-amide. IC50

200 nM. Significant improvement due to the specific interaction of the amide nitrogen and the hydrophobic side chain.

Data Summary: Ester vs. Amide Potency

| Compound Class | C5 Substituent | Target | Potency (IC50) | Solubility |

| Monastrol | -COOEt | Eg5 ATPase | ~14 µM | Low |

| Enastron | -CONH-CH(CH3)2 | Eg5 ATPase | ~2 µM | Moderate |

| Dimethylenastron | -CONH-(3-OH-Ph) | Eg5 ATPase | ~0.2 µM | High |

| Piperastrol | -CONH-Piperidine | Eg5 ATPase | ~0.02 µM | High |

Secondary Biological Activities

Antimicrobial & Antifungal

5-Carboxamide DHPMs have shown broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The amide moiety facilitates penetration through the bacterial cell wall, a limitation often seen with the more lipophilic esters.

Calcium Channel Modulation

While 1,4-dihydropyridines (nifedipine) are the classic calcium channel blockers, DHPMs also bind to voltage-gated L-type

Experimental Protocols

Synthesis of 5-Carboxamide DHPMs (Modified Biginelli)

Rationale: Traditional Biginelli reactions use

Reagents:

-

Benzaldehyde derivative (1.0 eq)

-

Acetoacetamide derivative (1.0 eq) (Source of C5-amino/amide)

-

Urea/Thiourea (1.5 eq)

-

Catalyst:

or -

Solvent: Acetonitrile or Ethanol

Step-by-Step Protocol:

-

Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde (10 mmol) and urea (15 mmol) in acetonitrile (20 mL).

-

Activation: Add the catalyst (

, 1 mmol) and stir at room temperature for 10 minutes to activate the imine intermediate. -

Addition: Add the acetoacetamide (10 mmol) slowly.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). -

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

-

Purification: Filter the precipitate. Recrystallize from hot ethanol to yield the pure 5-carboxamide DHPM.

Kinesin Eg5 ATPase Assay (Bioactivity Validation)

Rationale: This assay measures the release of phosphate (

Materials:

-

Recombinant Human Eg5 Motor Domain (1-368 aa).

-

ATP (Adenosine Triphosphate).

-

Microtubules (Taxol-stabilized).

-

Malachite Green Phosphate Detection Kit.

Step-by-Step Protocol:

-

Preparation: Dilute Eg5 protein to 10 nM in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Incubation: In a 96-well plate, mix 5 µL of the test compound (dissolved in DMSO) with 20 µL of Eg5/Microtubule mix. Incubate for 15 mins at

. -

Initiation: Add 25 µL of ATP solution (1 mM final concentration) to start the reaction.

-

Reaction: Incubate for 30 minutes at room temperature.

-

Termination: Add 100 µL of Malachite Green reagent to quench the reaction and develop color.

-

Quantification: Measure absorbance at 620 nm after 15 minutes.

-

Analysis: Calculate % inhibition relative to DMSO control. Plot Log[Concentration] vs. Inhibition to determine IC50.

Visualizations

SAR & Structural Logic

This diagram illustrates the structural activity relationship, highlighting why the C5-Amino/Amide position is critical.

Caption: SAR map showing the evolution from C5-Ester to C5-Carboxamide, resulting in enhanced Eg5 binding affinity.

Mechanism of Eg5 Inhibition

The pathway from compound binding to cellular apoptosis.

Caption: Mechanistic pathway of Eg5 inhibition by 5-amino-DHPMs leading to apoptotic cell death.

Synthesis Workflow (Modified Biginelli)

The chemical workflow to access these specific derivatives.

Caption: One-pot modified Biginelli synthesis using acetoacetamide to install the C5-amide functionality.

References

-

Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen.[3] Science, 286(5441), 971-974. Link

-

Debonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. Link

-

Rovnyak, G. C., et al. (1995). Dihydropyrimidine calcium channel blockers.[4][5] 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Journal of Medicinal Chemistry, 38(1), 119-129. Link

-

Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

-

Tale, R. H., et al. (2011). A novel, efficient, one-pot synthesis of 5-carboxanilide-dihydropyrimidinones using boric acid as a catalyst. Journal of Chemical Sciences, 123, 719-725. Link

-

Gartner, M., et al. (2005). Probing the kinesin Eg5 allosteric binding pocket using "monastrol-hybrid" inhibitors. ChemBioChem, 6(7), 1173-1177. Link

Sources

- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. storage.googleapis.com [storage.googleapis.com]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

[1][2]

Introduction & Synthetic Strategy

The synthesis of N3-substituted 5-aminopyrimidin-4-ones presents two primary challenges:

-

Regioselectivity: Alkylation of the pyrimidin-4-one core often yields a mixture of N1-alkyl (kinetic/thermodynamic major) and N3-alkyl (minor) isomers, alongside O-alkylation.[1]

-

Chemoselectivity: The 5-amino group is sensitive to oxidation; generating it in situ via reduction of a nitro precursor is preferred to avoid decomposition during ring formation.[1]

The Microwave Advantage

Conventional thermal alkylation of 5-nitropyrimidin-4-one requires prolonged heating (12–24 h) in DMF, often leading to significant thermal degradation.[1] Microwave irradiation (MW) accelerates this nucleophilic substitution, allowing the reaction to reach completion in minutes while suppressing side reactions.[1] Furthermore, MW-assisted reduction of the nitro group using iron or zinc sources is a "Green Chemistry" alternative to high-pressure hydrogenation.[1]

Reaction Pathway

The protocol follows a two-step sequence:

Experimental Workflow Visualization

The following diagram outlines the synthetic pathway, highlighting the critical separation of the N3-isomer.

Caption: Two-step microwave synthesis pathway. Note the critical chromatographic separation required to isolate the N3-ethyl isomer from the N1-ethyl byproduct.

Detailed Protocols

Step 1: Regioselective N-Ethylation

The use of Cesium Carbonate (

Reagents:

-

5-Nitropyrimidin-4(3H)-one (1.0 eq)[1]

-

Ethyl Bromide (1.2 eq)[1]

-

Cesium Carbonate (

) (1.5 eq)[1] -

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Microwave Parameters:

-

Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover)

-

Temperature: 100 °C

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 150 W)[1]

-

Hold Time: 10 minutes

Procedure:

-

In a 10 mL microwave vial, suspend 5-nitropyrimidin-4(3H)-one (141 mg, 1.0 mmol) and

(488 mg, 1.5 mmol) in anhydrous DMF (3 mL). -

Add Ethyl Bromide (90 µL, 1.2 mmol) via syringe. Cap the vial immediately.

-

Pre-stir for 1 minute to ensure homogeneity.

-

Irradiate at 100 °C for 10 minutes (fixed hold time).

-

Work-up: Pour the reaction mixture into ice-water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: The crude residue contains both N1-ethyl (major) and N3-ethyl (minor) isomers.[1] Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM). The N3-isomer typically elutes after the N1-isomer due to higher polarity in this solvent system (verify with NOESY NMR: N3-ethyl protons show correlation to C2-H but not C6-H strongly, whereas N1-ethyl correlates to C2-H and C6-H).[1]

Data Summary (Optimization):

| Solvent | Base | Temp (°C) | Time (min) | Conversion (%) | N3:N1 Ratio |

| DMF | 80 | 30 | 85 | 1:4 | |

| DMF | 100 | 10 | 98 | 1:2.5 | |

| MeCN | DBU | 120 | 15 | 90 | 1:3 |

Step 2: Microwave-Assisted Nitro Reduction

Traditional catalytic hydrogenation (

Reagents:

-

3-Ethyl-5-nitropyrimidin-4(3H)-one (from Step 1) (1.0 eq)[1]

-

Iron Powder (fine mesh) (3.0 eq)[1]

-

Ammonium Chloride (

) (5.0 eq)[1] -

Solvent: Ethanol / Water (3:1 v/v)[1]

Microwave Parameters:

-

Temperature: 80 °C

-

Power: Dynamic (Max 100 W)[1]

-

Hold Time: 15 minutes

Procedure:

-

Dissolve the N3-ethyl intermediate (0.5 mmol) in Ethanol (3 mL) and Water (1 mL) in a microwave vial.

-

Add

(133 mg, 2.5 mmol) and Iron powder (84 mg, 1.5 mmol). -

Seal and irradiate at 80 °C for 15 minutes. Vigorous stirring is essential to keep the iron suspended.[1]

-

Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Concentrate the filtrate under reduced pressure.

-

Isolation: The product, This compound , can be recrystallized from Ethanol/Ether or used directly as the hydrochloride salt (by adding HCl/dioxane) to prevent oxidation.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized molecule, check for the following spectral markers:

-

1H NMR (DMSO-d6):

-

N3-Ethyl Group: A triplet (~1.2 ppm) and a quartet (~3.9 ppm).[1] Note: If the quartet is >4.0 ppm, suspect N1-alkylation or O-alkylation.[1]

-

C2-H: Singlet around 7.8–8.0 ppm.[1]

-

C6-H: Singlet around 7.4–7.6 ppm (Upfield shift compared to nitro-precursor due to the electron-donating amino group).[1]

-

NH2: Broad singlet around 4.5–5.5 ppm (Exchangeable with

).[1]

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]+: 140.08 (Calc. for

).

-

References

-

Microwave-Assisted Synthesis of Pyrimidines

-

Regioselectivity in Pyrimidinone Alkylation

-

Microwave Nitro Reduction Protocols

-

Compound Reference (Enamine)

Application Note: Solvent Selection & Protocols for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one (5-AEDP)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one (CAS: 1909316-28-4), herein referred to as 5-AEDP , is a specialized heterocyclic building block.[1] Unlike generic aminopyrimidines, the N3-ethyl substitution locks the pyrimidine ring into a fixed lactam tautomer, preventing aromatization to the 4-hydroxypyrimidine form.[1] This structural constraint directs nucleophilic reactivity almost exclusively to the C5-primary amine, making it a critical scaffold for the synthesis of Plk1 inhibitors , TRPV1 antagonists , and fused pyrimido[4,5-b]quinoline systems.[1]

This guide addresses the primary bottleneck in utilizing 5-AEDP: Solubility-limited reactivity. Due to the coexistence of a polar lactam core and a hydrogen-bond-donating amine, 5-AEDP exhibits poor solubility in standard non-polar solvents (DCM, Toluene), leading to heterogeneous "slurry" reactions that suffer from poor kinetics and incomplete conversion.[1]

Physicochemical Profiling & Solvent Compatibility[1]

Effective solvent selection requires matching the solvent's dipole moment and H-bonding capacity with the specific reaction mechanism.[1]

Solubility Profile

The following data summarizes the saturation limits of 5-AEDP at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Primary Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | General Reaction Medium |

| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Crystallization / Cyclization |

| Chlorinated | Dichloromethane (DCM) | Low (<5 mg/mL) | Work-up / Extraction only |

| Ethers | THF, 2-MeTHF | Low to Moderate | Coupling Reactions (requires heating) |

| Hydrocarbons | Hexanes, Toluene | Negligible | Anti-solvent for precipitation |

Mechanistic Solvent Selection Matrix[1]

Rationale:

-

Acylation/Amidation: Requires a homogeneous solution to prevent localized concentration gradients that lead to bis-acylation.[1] DMF or NMP are preferred.[1]

-

Condensation (Schiff Base/Cyclization): Often requires proton transfer.[1] Protic solvents like Ethanol or Acetic Acid facilitate the formation of the hemiaminal intermediate.[1]

-

Green Chemistry: For process scale-up, replace DMF with Dimethyl Isosorbide (DMI) or Cyrene™ where applicable to reduce toxicity.[1]

Decision Logic: Solvent Selection Flowchart

The following diagram illustrates the logical pathway for selecting the optimal solvent based on the intended chemical transformation.

Figure 1: Decision tree for selecting reaction media based on transformation type.[1]

Detailed Experimental Protocols

Protocol A: Solubility Screening (Pre-Reaction Validation)

Before committing valuable starting material, validate solvent compatibility.[1]

-

Preparation: Weigh 10 mg of 5-AEDP into a 2 mL HPLC vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation:

-

Clear Solution: Suitable for high-concentration reactions (0.5 M - 1.0 M).[1]

-

Cloudy/Suspension: Sonicate for 5 minutes at 40°C. If still cloudy, add solvent in 100 µL increments until clear or until 1 mL total volume is reached.

-

-

Calculation: If 1 mL is reached without dissolution (<10 mg/mL), the solvent is unsuitable as a primary reaction medium but may serve as a work-up anti-solvent.[1]

Protocol B: C5-Amine Acylation (General Procedure)

Designed to minimize bis-acylation and maximize conversion.[1]

Reagents:

-

5-AEDP (1.0 equiv)[1]

-

Acid Chloride (1.1 equiv) or Carboxylic Acid (1.1 equiv) + Coupling Agent (HATU)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: Anhydrous DMF (Concentration: 0.2 M)[1]

Step-by-Step:

-

Dissolution: Charge a flame-dried round-bottom flask with 5-AEDP. Add Anhydrous DMF under Nitrogen atmosphere.[1] Stir until a clear, homogeneous solution is observed. Note: Heating to 40°C may speed up dissolution.[1]

-

Base Addition: Add DIPEA via syringe. The solution should remain clear.

-

Electrophile Addition:

-

For Acid Chlorides: Cool the mixture to 0°C. Add the acid chloride dropwise to control the exotherm.[1]

-

For HATU Couplings: Pre-activate the acid/HATU in a separate vial for 5 mins, then add to the 5-AEDP solution at Room Temperature.

-

-

Reaction Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS.[1] The N3-ethyl group prevents N3-acylation, but check for bis-acylation at the C5-amine if excess reagent is used.[1]

-

Work-up (Precipitation Method):

-

Pour the reaction mixture slowly into 10 volumes of Ice-Cold Water .

-

The hydrophobic amide product should precipitate as a solid.[1]

-

Filter, wash with water, and dry under vacuum.[1]

-

Why this works: DMF is miscible with water; the organic product is not.[1] This avoids tedious extractions with DCM.[1]

-

Green Chemistry Alternatives

In line with modern sustainability goals, consider these substitutions for large-scale applications:

-

Replace DMF with DMI (Dimethyl Isosorbide): DMI is a bio-based polar aprotic solvent with similar solvation power to DMF but without the reproductive toxicity concerns.[1]

-

Replace DCM (Work-up) with 2-MeTHF: 2-Methyltetrahydrofuran is derived from renewable resources and offers better phase separation from water than THF.[1]

References

-

Gouda, M. A., et al. (2023).[1][2][3] Synthesis of Pyrimido[4, 5-b]quinolones from 6-Aminopyrimidin-4-(thi)one Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15565266, 5-Aminopyrimidin-2(1H)-one (Analogous Structure). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Drawing upon established principles of pyrimidine chemistry, this guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions.

Synthetic Overview & Core Mechanism

The synthesis of this compound typically proceeds via a cyclocondensation reaction. A common and efficient strategy involves the reaction between an active methylene compound, such as ethyl 2-cyanoacetate , and an N-substituted amidine, like N-ethylformamidine . The reaction is generally base-catalyzed and involves the formation of a stable pyrimidinone ring through a sequence of nucleophilic addition and cyclization-dehydration steps.

Understanding the mechanism is crucial for troubleshooting. The base deprotonates the active methylene carbon of ethyl 2-cyanoacetate, which then attacks the electrophilic carbon of the amidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the desired product.

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis.

Question 1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?

Answer: Low yields are a common problem in pyrimidine synthesis and can stem from several factors.[1]

-

Causality & Explanation:

-

Incomplete Reaction: The cyclocondensation may not be going to completion due to suboptimal reaction conditions. The choice of base, solvent, and temperature is critical for driving the equilibrium towards the product.

-

Competing Side Reactions: The most common side reaction is the Knoevenagel condensation, especially if there are aldehyde impurities. Additionally, self-condensation of ethyl 2-cyanoacetate can occur under strong basic conditions.

-

Poor Quality of Reagents: N-ethylformamidine can be unstable or hygroscopic. The presence of water can interfere with the base and lead to hydrolysis of the ester. Ensure reagents are pure and handled under anhydrous conditions where necessary.

-

Suboptimal Stoichiometry: An incorrect ratio of reactants can leave starting material unreacted or promote side reactions.

-

-

Troubleshooting & Optimization Protocol:

-

Verify Reagent Quality: Use freshly prepared or purified N-ethylformamidine. Ensure ethyl 2-cyanoacetate is distilled and stored under nitrogen.

-

Optimize the Base and Solvent System: Sodium ethoxide in ethanol is a standard choice. If yields are low, consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF to favor the desired cyclization.

-

Adjust Stoichiometry: While a 1:1 molar ratio is theoretical, empirically testing a slight excess (1.1-1.2 equivalents) of the N-ethylformamidine can sometimes improve the conversion of the more valuable cyanoacetate.

-

Control Reaction Temperature: Initially, run the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature to reflux. High temperatures can sometimes promote side reactions, so optimization is key.[2]

-

Order of Addition: Try adding the base solution slowly to a mixture of the two reactants to maintain a low concentration of the reactive enolate, potentially reducing side reactions.

-

Question 2: My TLC analysis shows multiple spots, including one that is likely a Knoevenagel condensation product. How can I suppress this side reaction?

Answer: The formation of multiple byproducts is a frequent challenge, often pointing to issues with reaction selectivity.

-

Causality & Explanation:

-

The Knoevenagel condensation product arises from the reaction between the enolate of ethyl 2-cyanoacetate and an aldehyde. This aldehyde can be an impurity in your starting materials or solvent, or it could be a decomposition product. The mechanism for this side reaction competes directly with the desired Michael-type addition to the amidine.[3]

-

-

Troubleshooting & Optimization Protocol:

-

Purify Starting Materials: Ensure that the N-ethylformamidine has not decomposed to formic acid and ethylamine, and that solvents are free of aldehyde impurities.

-

Optimize Catalyst/Base: The choice of catalyst is crucial. While strong bases are needed, some Lewis acids have been shown to improve yields in related Biginelli reactions by activating the correct electrophile.[1] However, for this specific synthesis, a strong base is more conventional. Using a metal alkoxide like sodium ethoxide is often preferred over hydroxides, which introduce water.

-

Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer period may favor the formation of the pyrimidinone.

-

Pre-form the Enolate: In some cases, pre-forming the enolate of ethyl 2-cyanoacetate at a low temperature before adding the N-ethylformamidine can improve selectivity.

-

Caption: Competing reaction pathways for the ethyl 2-cyanoacetate enolate.

Question 3: The crude product is difficult to purify. Recrystallization gives poor recovery and column chromatography results in significant product loss. What are my options?

Answer: The polar nature of the 5-amino and 4-oxo functionalities can make purification challenging.

-

Causality & Explanation:

-

High Polarity: The product is likely highly polar and may have low solubility in common recrystallization solvents while potentially binding strongly to silica gel.

-

Tautomerization/Instability: The aminopyrimidinone core might exhibit tautomerism or be sensitive to acidic or basic conditions, which can lead to streaking on TLC plates and poor separation during chromatography.

-

-

Troubleshooting & Optimization Protocol:

-

Optimize Recrystallization: Systematically screen for a suitable recrystallization solvent or solvent system. Start with polar protic solvents like ethanol, isopropanol, or mixtures with water (e.g., ethanol/water). If the product crashes out too quickly, try a solvent system where it is more soluble at high temperatures and much less soluble at low temperatures, such as ethyl acetate/heptane or dichloromethane/diethyl ether.

-

Alternative Chromatography:

-

Deactivate Silica Gel: If using silica gel, consider pre-treating it with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent product tailing.

-

Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient may provide better separation.

-

-

Acid/Base Extraction: If the main impurities have different acid/base properties, an aqueous workup can be effective. For instance, dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild acid (e.g., dilute HCl) to remove basic impurities, or a mild base (e.g., sat. NaHCO₃) to remove acidic impurities. Be cautious, as the product itself is amphoteric.

-

Trituration: Before attempting more complex purification, try triturating the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or cold ethyl acetate). This can significantly enrich the purity of the solid.

-

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, such as potassium carbonate or triethylamine? A1: While technically possible, weaker bases like K₂CO₃ or Et₃N are often not strong enough to efficiently deprotonate ethyl 2-cyanoacetate, which has a pKa of around 11. This can lead to very slow or incomplete reactions. Stronger bases like sodium ethoxide, sodium hydride, or potassium tert-butoxide are generally required for this transformation.

Q2: Is it possible to perform this reaction under solvent-free conditions? A2: Solvent-free conditions have been successfully applied to many Biginelli-type reactions, often using a solid catalyst and heat.[1][2][4][5] This approach can offer benefits like shorter reaction times and easier workup.[4] For this specific synthesis, it would be an experimental approach worth exploring, perhaps with a catalyst like silica-chloride or by grinding the reactants together.[1]

Q3: How can I confirm the structure of my final product? A3: A combination of spectroscopic methods is essential.

-

¹H NMR: Expect to see signals for the ethyl group (a triplet and a quartet), a signal for the C6-proton, and exchangeable protons for the NH₂ group.

-

¹³C NMR: Look for characteristic peaks for the carbonyl carbon (C4), the carbon bearing the amino group (C5), and the C2 and C6 carbons of the pyrimidine ring.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Key stretches to look for include N-H (for the amino group), C=O (for the ketone), and C=C/C=N vibrations in the fingerprint region.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

-

Reagents & Materials:

-

Ethyl 2-cyanoacetate

-

N-ethylformamidine hydrochloride

-

Sodium ethoxide (21% solution in ethanol or freshly prepared)

-

Anhydrous Ethanol

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

To a solution of N-ethylformamidine hydrochloride (1.0 eq) in anhydrous ethanol, add a solution of sodium ethoxide (1.05 eq) dropwise at 0 °C. Stir for 30 minutes to form the free base.

-

To this mixture, add ethyl 2-cyanoacetate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

-

If the reaction is incomplete, heat the mixture to reflux (approx. 78 °C) for an additional 2-4 hours until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol or another suitable solvent.

-

Table 1: Optimization of Reaction Parameters

| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome & Rationale |

| Base | Sodium Ethoxide | Sodium Hydride (NaH) | NaH is non-nucleophilic and may reduce side reactions involving the ester. Requires aprotic solvent. |

| Solvent | Ethanol | Tetrahydrofuran (THF) | Aprotic solvents can enhance the reactivity of the base and prevent proton-shuttling side reactions. |

| Temperature | Reflux (78°C) | Room Temperature | Lower temperature may increase selectivity and reduce byproduct formation, but will likely require longer reaction times.[5] |

| Stoichiometry | 1:1 (Amidine:Cyanoacetate) | 1.2:1 (Amidine:Cyanoacetate) | A slight excess of the less expensive amidine can help drive the reaction to completion. |

References

-

Buriol, L., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. Available at: [Link]

-

Arani, M. S., et al. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Oriental Journal of Chemistry. Available at: [Link]

-

Sánchez-Sancho, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available at: [Link]

-

Sánchez-Sancho, F., Escolano, M., & del Pozo, C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

-

Gouda, M. A., et al. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 242-254. Available at: [Link]

-

Maleki, A., et al. (2020). Synthesis of 3,4-Dihydropyrimidinones using Nano γ-Al2O3/BF3/ Fe3O4 as an Efficient. Nanoscience & Nanotechnology-Asia, 11(2). Available at: [Link]

-

Marzouk, A. A., et al. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Comptes Rendus Chimie, 14(9), 819-823. Available at: [Link]

-

Shiri, L., et al. (2018). One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. Journal of Heterocyclic Chemistry, 55(10), 2378-2382. Available at: [Link]

-

Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 857-871. Available at: [Link]

-

Sabitha, G., et al. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Molecules, 12(7), 1341-1349. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 3. journals.iau.ir [journals.iau.ir]

- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]

Overcoming solubility issues with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Welcome to the technical support center for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with heterocyclic compounds of this class. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): The First Steps

This section addresses the most immediate questions that arise when working with a novel or poorly characterized compound like this compound.

Q1: I've just synthesized/received my batch of this compound and it's showing very poor solubility in my aqueous buffer. Why is this happening?

A1: This is a common and expected observation for molecules with a pyrimidinone scaffold. The poor aqueous solubility is likely due to a combination of factors inherent to its molecular structure:

-

High Crystal Lattice Energy: The planar nature of the pyrimidine ring, combined with intermolecular hydrogen bonding between the amino group and the carbonyl oxygen of adjacent molecules in the solid state, can create a highly stable crystal structure.[1] A significant amount of energy is required to break this lattice apart before the individual molecules can interact with the solvent.

-

Molecular Polarity: While the amino and carbonyl groups are polar, the ethyl group and the core heterocyclic ring contribute to the molecule's overall lipophilicity. This dual character can lead to poor interactions with highly polar solvents like water. The interplay of functional groups on pyrimidine derivatives significantly affects their solubility.[2]

-

Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonds, which can reduce the availability of key functional groups to interact with the solvent, further limiting solubility.[1]

Understanding these root causes is the first step in devising a rational strategy to overcome them.

Q2: What is the most systematic way to begin troubleshooting the solubility of this compound?

A2: A systematic approach is crucial to avoid ad-hoc, time-consuming experiments. We recommend a tiered workflow, starting with a comprehensive characterization of the compound's baseline solubility in various media. This initial screen provides the essential data to guide your selection of an appropriate enhancement strategy.

Below is a recommended workflow for this initial assessment.

Caption: Initial solubility assessment workflow.

Q3: How do I perform an accurate and reliable solubility measurement?

A3: The "gold standard" for determining solubility is the shake-flask equilibrium method , which measures thermodynamic solubility.[3] This value represents the true saturation point of the compound in a given solvent at equilibrium and is essential for building robust biopharmaceutical and formulation models. While higher-throughput kinetic or turbidimetric assays can be useful for rank-ordering compounds in early discovery, they often overestimate solubility and can be misleading.[3][4]

We strongly advise using the shake-flask method for foundational data.

Troubleshooting Guide: Enhancement Strategies

If initial assessments confirm that the intrinsic solubility of this compound is insufficient for your experimental needs, the following strategies can be employed.

Q4: My compound's aqueous solubility is too low. How can I improve it by modifying the solvent system?

A4: Modifying the vehicle is often the most direct and accessible method for enhancing solubility, particularly for in vitro assays or early-stage preclinical studies.

1. pH Adjustment:

-

The Principle: The amino group on the pyrimidine ring is basic and can be protonated at acidic pH. The resulting salt form is typically much more water-soluble than the neutral form.[5][6] The Henderson-Hasselbalch equation provides a theoretical basis for predicting pH-dependent solubility, although experimental determination is crucial as ideal behavior is not always observed.[7][8][9]

-

Recommendation: Conduct a pH-solubility profile to identify the pH range where your compound is most soluble. This is critical for developing oral formulations or buffered assay solutions.

| pH | Predicted Ionization State | Expected Relative Solubility |

| 2.0 | Predominantly Protonated (Cationic Salt) | High |

| 4.0 | Mixture of Protonated and Neutral | Intermediate |

| 7.4 | Predominantly Neutral (Free Base) | Low (Intrinsic Solubility) |

| 10.0 | Neutral (Free Base) | Low (Intrinsic Solubility) |

| Caption: Predicted effect of pH on the solubility of this compound. |

2. Use of Co-solvents:

-

The Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby lowering the energy required to solvate a lipophilic compound.[10] This is a very common and effective technique for solubilizing poorly soluble drugs for preclinical administration.[6]

-

Recommendation: Test a panel of pharmaceutically acceptable co-solvents. Start with binary mixtures (e.g., co-solvent in water) and move to ternary systems if needed. Be mindful of potential toxicity or off-target effects of the co-solvent in your specific experimental model.

| Co-solvent | Class | Key Properties & Considerations |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Excellent solubilizing power; use at <0.5% v/v in cell-based assays to avoid toxicity. |

| Ethanol | Protic | Commonly used for in vivo studies; can cause precipitation upon dilution in aqueous media. |

| Polyethylene Glycol 400 (PEG 400) | Polymer | Low toxicity, widely used in oral and parenteral formulations. |

| Propylene Glycol (PG) | Diol | Good safety profile; often used in combination with other co-solvents. |

| N-Methyl-2-pyrrolidone (NMP) | Amide | Strong solubilizer, but potential for reproductive toxicity must be considered. |

| Caption: Common co-solvents for solubility enhancement. |

Q5: Beyond changing the solvent, can I modify the compound's solid form to improve its dissolution?

A5: Yes, modifying the solid-state properties of your active pharmaceutical ingredient (API) is a cornerstone of modern formulation science. These techniques primarily focus on increasing the dissolution rate, which is often the limiting factor for absorption of poorly soluble drugs (BCS Class II/IV).[11][12]

-

Particle Size Reduction: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the solid.[5][10] Reducing particle size increases the surface area-to-volume ratio, leading to faster dissolution.[13][14]

-

Micronization: Milling techniques can reduce particle size to the micron range. This is a well-established method but may not be sufficient for extremely insoluble compounds.[13]

-

Nanonization (Nanosuspensions): Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area and can also increase the saturation solubility.[15][16] This technology is highly effective for delivering hydrophobic drugs.[13]

-

-

Amorphous Solid Dispersions (ASDs):

-

The Principle: Crystalline materials must overcome their high lattice energy to dissolve. By converting the crystalline API into a high-energy amorphous state (dispersed within a polymer matrix), this energy barrier is removed, often leading to a state of "supersaturation."[5][14][17]

-

Methods: Common lab- and industrial-scale methods to produce ASDs include spray drying and hot-melt extrusion.

-

The choice between these strategies depends on the specific properties of your molecule and the intended application. A decision tree can help guide this process.

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the definitive method for measuring equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, water, ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated analytical balance

-

HPLC system with a suitable column and validated quantitation method

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain visible at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 1.5 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on a rotator inside an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour time point is common, but for some crystalline compounds, 48 or even 72 hours may be necessary to reach full equilibrium.[3]

-

Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample of the supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining fine particulates. Discard the first few drops to saturate any potential binding sites on the filter.[3]

-

Quantitation: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method against a standard curve of known concentrations.

-

Calculation: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature, typically expressed in µg/mL or µM.

References

-

Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), pp.194-202. [Link]

-

Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 15(1), pp.83-96. [Link]

-

Kumar, S., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

-

Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

-

Fahr, A., & Liu, X. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

-

Hart, M.L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

-

Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharmaceuticals. [Link]

-

Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

-

Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), pp.567-571. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Bagde, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), pp.2165–2186. [Link]

-

Palyzian, D., & Ryabinkin, I. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Vemuri, G., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 15(11), pp.1437–1444. [Link]

-

Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(4), pp.357-363. [Link]

-

ResearchGate. (n.d.). Optimization of different solvents for the model reaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5). [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), pp.13-34. [Link]

-

American Elements. (n.d.). 5-amino-3-methyl-3,4-dihydropyrimidin-4-one. American Elements. [Link]

-

Bergström, C.A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), pp.385-391. [Link]

-

Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(3), pp.331-340. [Link]

-

ResearchGate. (2020). PH-dependent solubility, partition coefficient (log P) and distribution... ResearchGate. [Link]

-

Bergström, C.A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), pp.385-91. [Link]

-

Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 49(23), pp.6957-67. [Link]

-

Iriepa, I., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

-

ChemBK. (n.d.). ethyl (3R,4R,5S)-5-aMino-4-acetaMido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate. ChemBK. [Link]

-

PubChem. (n.d.). Ethyl 3,4-dihydropyrimidinone. PubChem. [Link]

-

Kichou, N., et al. (2024). Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics, 27, pp.1-9. [Link]

-

Iriepa, I., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia MDPI. [Link]

Sources

- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. raytor.com [raytor.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. cphi-online.com [cphi-online.com]

- 12. agnopharma.com [agnopharma.com]

- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. ascendiacdmo.com [ascendiacdmo.com]

- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization solvents for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Technical Support Center: Purification & Recrystallization of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Executive Summary & Solvent Selection Strategy

Compound Analysis: this compound is a polar heterocyclic intermediate. The structure features a hydrogen-bond donating amine group at C5, a lactam core (pyrimidinone), and a small hydrophobic ethyl chain at N3. This specific substitution pattern dictates a solubility profile that favors polar protic solvents while maintaining limited solubility in non-polar media.

Core Recommendation: The primary solvent system for recrystallization is Ethanol (EtOH) . The N3-ethyl group disrupts the crystal lattice energy sufficiently to allow solubility in hot ethanol, while the polar core ensures precipitation upon cooling.

Solvent Compatibility Matrix

| Solvent System | Role | Suitability Rating | Technical Notes |

| Ethanol (Abs. or 95%) | Primary | ★★★★★ (Best) | Balances polarity for the lactam core and lipophilicity for the ethyl group. High recovery yields.[1] |

| Ethanol : Water (9:1) | Co-Solvent | ★★★★☆ | Use if the compound is too soluble in pure EtOH. Water acts as a mild anti-solvent to force precipitation. |

| Isopropanol (IPA) | Alternative | ★★★★☆ | Higher boiling point allows for better dissolution of stubborn impurities; slower cooling promotes larger crystals. |

| Ethyl Acetate | Wash/Slurry | [2] ★★☆☆☆ | Generally poor for full recrystallization due to low solubility, but excellent for removing non-polar impurities via hot slurry. |

| Diethyl Ether / Hexane | Anti-Solvent | ★★★☆☆ | strictly used to induce precipitation from alcoholic solutions. |

Detailed Experimental Protocol

Objective: Obtain >98% purity (HPLC) with minimized thermal degradation of the 5-amino moiety.

Phase 1: Solubility Test (The "Rule of 5")

Before committing the bulk material, perform this rapid test on 50 mg of crude product:

-

Add 0.5 mL of solvent (EtOH) at room temperature.

-

Heat to reflux (approx. 78°C).

-

If soluble: Ideal candidate.

-

If insoluble: Solvent is too weak (try MeOH or DMSO/Water).

-

Phase 2: Recrystallization Workflow

-

Dissolution:

-

Place crude this compound in a round-bottom flask.

-

Add Ethanol slowly while heating to reflux. Use the minimum amount required to dissolve the solid (approx. 10-15 mL per gram, dependent on impurity profile).

-

Critical Check: If the solution is dark/colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation & Crystallization:

-

Remove from heat and allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate). Rapid cooling traps impurities.

-

Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with cold Ethanol (-20°C) or a 1:1 mixture of Ethanol/Ether to remove mother liquor residues without redissolving the product.

-

Drying: Dry in a vacuum oven at 40-50°C. Warning: High heat (>80°C) may cause oxidation of the 5-amino group.

-

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for solvent selection and troubleshooting common issues like "oiling out."

Caption: Decision tree for solvent selection and troubleshooting phase separation during purification.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

-

Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated.

-

Fix:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of additional solvent (dilute by 10-15%).

-

Add a "seed crystal" of pure product at the cloud point.

-

Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

-

Q2: The crystals are colored (yellow/brown) but should be off-white. How do I fix this?

-

Cause: Oxidation products of the 5-amino group or residual starting materials.[6]

-

Fix: Perform a "hot filtration" with activated carbon. Dissolve the crystals in hot ethanol, add activated carbon, stir for 5-10 minutes, and filter while hot. Recrystallize the filtrate. Note: Do not use charcoal if your yield is already low, as it can adsorb some product.

Q3: Can I use water as a solvent?

-

Analysis: While dihydropyrimidinones are generally sparingly soluble in water, the 5-amino group can form salts.

-

Risk: Recrystallizing from water often leads to hydration (formation of hydrates), which alters the molecular weight and physical properties. Unless a hydrate is desired, stick to anhydrous alcohols [1, 5].

Q4: What is the expected melting point?

-

Data: While specific to the exact derivative, 5-amino-pyrimidinone analogs typically melt between 200°C and 260°C [1, 7]. If your solid melts significantly lower (<180°C) or has a wide range (>2°C), it requires further purification.

References

-

Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Institutes of Health (PMC). Available at: [Link]

-

Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. Available at: [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. MDPI. Available at: [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones. Royal Society of Chemistry (RSC). Available at: [Link]

-

Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives. ResearchGate. Available at: [Link]

Sources

- 1. DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Temperature for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one. The following troubleshooting guide and frequently asked questions (FAQs) address specific challenges related to reaction temperature optimization, a critical parameter influencing yield, purity, and reaction time.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of this compound, with a focus on diagnosing and resolving issues tied to the reaction temperature.

Issue 1: Low or No Product Yield, Even with Extended Reaction Times

-

Question: My reaction has been running for several hours, and TLC analysis shows a significant amount of unreacted starting materials. I'm concerned about increasing the temperature for fear of decomposition. What are the likely causes, and what steps should I take?

-

Answer: Low conversion at moderate temperatures is a common hurdle. The activation energy for the cyclocondensation reaction may not be sufficiently overcome. Here’s a systematic approach to troubleshoot this issue:

-

Underlying Cause: The reaction rate is likely too slow at the current temperature. The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, often requires heating to proceed at a reasonable rate.[1][2]

-

Recommended Actions:

-

Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-15°C intervals. A common starting point for similar syntheses is around 80°C.[2][3][4] Monitor the reaction progress by TLC at each new temperature to observe the rate of product formation.

-

Solvent and Reflux Conditions: Ensure your solvent choice is appropriate for the desired temperature. Many protocols for dihydropyrimidinone synthesis utilize reflux conditions in solvents like ethanol.[5][6] The boiling point of your solvent will dictate the maximum temperature achievable at atmospheric pressure.

-

Catalyst Efficiency: The activity of many catalysts used in this synthesis (e.g., Lewis or Brønsted acids) is temperature-dependent. A moderate increase in temperature can significantly enhance catalyst turnover.

-

Microwave-Assisted Synthesis: For rapid optimization, consider microwave-assisted synthesis. This technique can often drive reactions to completion in minutes at temperatures ranging from 100-150°C, which might otherwise require hours of conventional heating.[4][7]

-

-

Issue 2: Significant Side Product Formation, Compromising Yield and Purity

-

Question: I'm achieving good conversion of my starting materials, but my crude product is contaminated with significant impurities. Could the reaction temperature be the culprit?

-

Answer: Yes, reaction temperature is a primary factor in controlling the selectivity of the reaction. Elevated temperatures can promote side reactions and decomposition.

-

Underlying Cause: At higher temperatures, alternative reaction pathways can become more favorable, leading to the formation of byproducts. For amino-substituted pyrimidinones, thermal degradation is also a concern.[8][9] In the synthesis of related amino dihydropyrimidines, lowering the temperature from 70°C to 50°C has been shown to significantly reduce the formation of decomposition products.[8]

-

Recommended Actions:

-

Lower the Reaction Temperature: If you are observing significant impurity formation at a higher temperature (e.g., >100°C), try reducing it. Even a 20°C decrease can have a substantial impact on the reaction's selectivity.[8]

-

Controlled Heating: Use an oil bath or a temperature-controlled heating mantle to ensure a stable and uniform reaction temperature. Avoid localized overheating, which can occur with a heating mantle set too high.

-

Reaction Time Optimization: At a given temperature, it's crucial to determine the optimal reaction time. Prolonged heating, even at a moderate temperature, can lead to the gradual accumulation of byproducts. Monitor the reaction by TLC or HPLC and stop the reaction once the desired product concentration has peaked.

-

-

Issue 3: Inconsistent Results and Poor Reproducibility

-

Question: I have successfully synthesized my target compound on a small scale, but upon scale-up, the reaction is not proceeding as expected, and the temperature seems to be fluctuating. Why is this happening?

-

Answer: Thermal control becomes more challenging during scale-up. The surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer and the formation of "hot spots" within the reaction mixture.

-

Underlying Cause: Inadequate mixing and uneven heating can lead to temperature gradients within the reactor, resulting in a mixture of desired and undesired reaction pathways.

-

Recommended Actions:

-

Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For larger scale reactions, mechanical overhead stirring is often more effective than magnetic stirring.

-

Controlled Rate of Heating: Heat the reaction mixture gradually to the target temperature to avoid an initial exothermic event that can be difficult to control.

-

Reactor Configuration: For significantly larger scales, consider using a jacketed reactor with a circulating temperature-controlled fluid to ensure precise and uniform heating.

-

-

Frequently Asked Questions (FAQs)

-

Q1: What is the ideal temperature range for the synthesis of this compound?

A1: While an exact optimal temperature is substrate- and condition-dependent, a general starting range for the synthesis of dihydropyrimidinones is between 80°C and 120°C under conventional heating.[1][4][5] It is recommended to start optimization studies around 80°C and adjust based on reaction monitoring.[2][3] For amino-substituted analogs, it may be beneficial to explore lower temperatures (50-70°C) to minimize degradation.[8]

-

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a crucial role as it often determines the reaction temperature through its boiling point when running the reaction under reflux. For instance, using ethanol (boiling point ~78°C) will naturally limit the temperature, while a higher boiling solvent like DMF would allow for higher temperatures. Solvent-free conditions also often employ temperatures in the 80-120°C range.[2][4]

-

Q3: Can I use microwave heating for this synthesis?

A3: Yes, microwave-assisted synthesis is a powerful tool for this type of reaction. It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields.[7] Temperatures in a microwave reactor may be higher than in conventional heating (e.g., up to 150°C), but for very short durations (5-15 minutes).[7][10]

-

Q4: My product appears to be degrading at higher temperatures. What is the likely mechanism?

A4: While the specific degradation pathway for this compound would require detailed study, amino-containing heterocyclic compounds can be susceptible to various thermal degradation processes. These can include decarboxylation, deamination, or other complex rearrangements.[9][11] If you suspect thermal degradation, it is crucial to reduce the reaction temperature and/or time.

Data Summary

The following table provides a general overview of the effect of temperature on the synthesis of dihydropyrimidinones, based on literature for related compounds.

| Temperature Range | Expected Outcome | Potential Issues | References |

| Room Temperature - 50°C | Very slow or no reaction. | Incomplete conversion, long reaction times. | [2][8] |

| 50°C - 80°C | Moderate reaction rate, potentially higher purity. | May still require extended reaction times. | [5][8] |

| 80°C - 120°C | Generally optimal for yield and reaction time. | Increased risk of side product formation and decomposition with sensitive substrates. | [1][2][3][4] |

| > 120°C (Conventional) | Rapid reaction, but high risk of degradation and byproduct formation. | Significant impurity profile, potential for product decomposition. | [4][8] |

| 100°C - 150°C (Microwave) | Very rapid reaction (minutes). | Requires specialized equipment; optimization of time and temperature is critical to avoid decomposition. | [7][10] |

Experimental Workflow for Temperature Optimization

The following diagram illustrates a systematic workflow for optimizing the reaction temperature for the synthesis of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Removing impurities from 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one crude product

Technical Support Center: Purification of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Case ID: PUR-5A3E-PYR Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

Welcome to the technical guide for purifying This compound (CAS: 1909316-28-4).[1] This intermediate is a critical building block in pharmaceutical synthesis, often exhibiting amphoteric properties due to the basic primary amine at position 5 and the lactam functionality within the pyrimidine ring.

Common Crude Profile:

-

Appearance: Often isolated as a reddish-brown or tan solid (due to oxidation of the amino group).

-

Major Impurities: Unreacted ethylating agents, inorganic salts, and "color bodies" (oxidized oligomers).

-

Solubility: Moderate in water; soluble in lower alcohols (Methanol, Ethanol) and DMSO; insoluble in non-polar solvents (Hexane, Heptane).

This guide prioritizes yield retention while aggressively targeting color and regio-isomeric impurities.[1]

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is dark brown/red, but the literature says it should be off-white. Is it ruined? A: Not necessarily. The amino group (-NH2) at position 5 is electron-rich and prone to surface oxidation, forming "color bodies" that act as powerful dyes.[1] These impurities often represent <1% of the mass but drastically alter appearance.

-

Action: Proceed immediately to Protocol A (Decolorization) . Do not recrystallize yet, as color bodies can become trapped in the crystal lattice.

Q2: The product "oils out" when I try to recrystallize from Ethanol. Why? A: Oiling out occurs when the saturation temperature exceeds the melting point of the solvated product, or when impurities lower the melting point.

-

Action: You are likely using too little solvent or cooling too fast. Switch to a Two-Solvent System (Protocol B) and ensure slow cooling to allow nucleation before phase separation.

Q3: I see a persistent impurity at R_f ~ 0.2 on TLC (DCM:MeOH). What is it? A: This is likely the hydrochloride salt or an inorganic byproduct if you came from an acid reduction step.

-

Action: Perform the Acid-Base "Swing" Extraction (Protocol C) to strip ionic species before final crystallization.

Strategic Purification Workflows

Decision Matrix: Selecting the Right Protocol